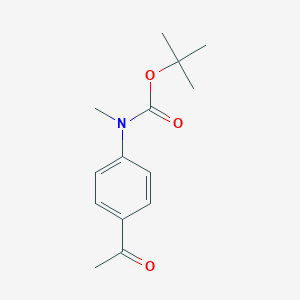

tert-Butyl (4-acetylphenyl)(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-acetylphenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-10(16)11-6-8-12(9-7-11)15(5)13(17)18-14(2,3)4/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHISWGEKAVKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl (4-acetylphenyl)(methyl)carbamate chemical properties

An In-Depth Technical Guide to the Chemical Properties of tert-Butyl (4-acetylphenyl)(methyl)carbamate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Its structure combines a reactive ketone functionality with a stable, yet readily cleavable, protected amine, making it a valuable building block in the design and synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide delves into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, offering field-proven insights for laboratory use.

Core Molecular Structure and Physicochemical Properties

This compound, also known by its synonym N-Boc-N-methyl-4-acetylaniline, is a bifunctional organic compound. The core of the molecule is an acetophenone unit, which provides a reactive carbonyl handle for further chemical transformations. This core is substituted with a secondary amine that is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic protocols.[1][2] This dual functionality allows for selective manipulation of different parts of the molecule.

The carbamate group itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding, which can be crucial for drug-target interactions.[3][4]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 907209-80-7 | [5] |

| Molecular Formula | C₁₄H₁₉NO₃ | [5] |

| Molecular Weight | 249.31 g/mol | [5] |

| IUPAC Name | This compound | N/A |

| SMILES | CC(=O)C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C | [5] |

| Boiling Point (Predicted) | 400.6 ± 38.0 °C at 760 mmHg | |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | [5] |

| LogP (Predicted) | 3.2605 | [5] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic profile of this compound is essential for reaction monitoring and quality control. While specific spectra for this exact compound are not publicly available, its characteristic features can be reliably predicted based on its functional groups and data from analogous structures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:

-

A sharp singlet around 1.5 ppm , integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A singlet around 3.3 ppm , integrating to 3H, for the N-methyl protons.

-

A singlet near 2.6 ppm , integrating to 3H, representing the acetyl methyl protons.

-

Two doublets in the aromatic region (~7.4-8.0 ppm ), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring. The downfield shift is influenced by the electron-withdrawing acetyl group.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, with expected signals for the tert-butyl quaternary (~80 ppm) and methyl (~28 ppm) carbons, the N-methyl carbon (~38 ppm), the acetyl carbonyl (~197 ppm) and methyl (~26 ppm) carbons, the carbamate carbonyl (~154 ppm), and the distinct aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups.

-

A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the aryl ketone C=O stretch.

-

Another strong absorption, typically at a higher wavenumber around 1715-1725 cm⁻¹ , corresponds to the C=O stretch of the carbamate group.

-

C-N stretching vibrations would appear in the fingerprint region.

-

Aromatic C=C stretching bands would be observed around 1600 cm⁻¹ and 1500 cm⁻¹ .

-

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 249. A prominent fragment would likely correspond to the loss of the tert-butyl group ([M-57]⁺) or isobutylene, a characteristic fragmentation pathway for Boc-protected compounds.

Synthesis and Chemical Reactivity

Synthetic Protocol: N-Boc Protection

The most direct and efficient synthesis of this compound involves the protection of the secondary amine of N-methyl-4-aminoacetophenone. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and preferred reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[2]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of N-methyl-4-aminoacetophenone (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), add a base such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the stirred solution at room temperature. The use of a slight excess of Boc₂O ensures complete conversion of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Caption: Workflow for the Synthesis of this compound.

Chemical Reactivity

The reactivity of this molecule is governed by its three primary components: the Boc-protected amine, the acetyl group, and the aromatic ring.

-

Boc Group Deprotection: The most critical reaction is the acid-catalyzed cleavage of the Boc group. This is typically achieved with high efficiency using strong acids like trifluoroacetic acid (TFA) in an inert solvent such as DCM, or with hydrochloric acid (HCl) in methanol or dioxane.[6] The reaction proceeds via protonation of the carbamate, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free secondary amine.[2] This selective deprotection unmasks the amine for subsequent reactions, such as amide couplings or alkylations.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

-

Reactivity of the Acetyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This reaction is generally compatible with the Boc group. More complex transformations, such as Wittig reactions or reductive aminations, can also be performed at this site.

-

Aromatic Ring Reactivity: The aromatic ring can undergo electrophilic aromatic substitution. The directing effects are competing: the N-Boc-methyl group is an ortho-, para-director and is activating, while the acetyl group is a meta-director and deactivating. The outcome of such a reaction would depend heavily on the specific electrophile and reaction conditions.

Applications in Drug Development and Research

This compound serves as a valuable intermediate for synthesizing more elaborate molecular structures. After deprotection, the resulting N-methyl-4-aminoacetophenone can be further functionalized. For example:

-

Amide Coupling: The secondary amine can be coupled with carboxylic acids to form amides, a common linkage in pharmaceutical compounds.

-

Reductive Amination: The ketone can be used in reductive amination reactions to introduce new amine-containing substituents.

-

Building Block for Heterocycles: The molecule can serve as a precursor for the synthesis of various heterocyclic systems.

The strategic placement of the protected amine and the ketone allows for a modular approach to building libraries of compounds for screening in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices should be based on chemically similar substances containing carbamate and ketone functionalities.

Table 2: Recommended Safety and Handling Procedures

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[7] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[8] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[7] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[9] |

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The robust Boc-protecting group allows for selective chemistry to be performed at the acetyl moiety, while its simple and high-yielding deprotection unmasks a nucleophilic secondary amine for further elaboration. This combination of stability and controlled reactivity makes it an important tool for medicinal chemists and researchers in the construction of novel and complex molecular architectures.

References

- ChemicalBook. (n.d.). tert-Butyl carbamate.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

- Fisher Scientific. (2010, October 28). SAFETY DATA SHEET - tert-Butyl carbamate.

- MedChemExpress. (2023, September 4). Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate-SDS.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. PubChem Compound Database. Retrieved from [Link]

- Fisher Scientific. (2019, March 28). SAFETY DATA SHEET - tert-Butyl N-[4-(aminomethyl)phenyl]carbamate.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). TERT-BUTYL-N-METHYLCARBAMATE(16066-84-5) 1H NMR spectrum.

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-[4-(methylamino)phenyl]carbamate. PubChem Compound Database. Retrieved from [Link]

- NIH. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- Cayman Chemical. (2023, July 6). Safety Data Sheet.

- Supporting Information. (n.d.).

- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.

- Sigma-Aldrich. (n.d.). tert-Butyl-N-methylcarbamate AldrichCPR.

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5)IR1.

- SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.

-

National Center for Biotechnology Information. (n.d.). t-Butyl (4-acetyl-3-methylphenyl)carbamate. PubChem Compound Database. Retrieved from [Link]

- Chemsrc. (n.d.). tert-Butyl [(4-methylphenyl)sulfonyl]carbamate.

- ChemScene. (n.d.). This compound.

-

PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Pittelkow, M. (n.d.).

- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.

- Benchchem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.

- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from The Royal Society of Chemistry website.

- The Royal Society of Chemistry. (n.d.).

- SpectraBase. (n.d.). Methyl N-(4-acetylphenyl)carbamate - Optional[Vapor Phase IR] - Spectrum.

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). t-Butyl (3-acetyl-4-methylphenyl)carbamate. PubChem Compound Database. Retrieved from [Link]

- ChemicalBook. (n.d.). tert-Butyl N-(4-Methylphenyl)

- Crysdot LLC. (n.d.). This compound.

- SpectraBase. (n.d.). tert-Butyl phenylcarbamate - Optional[ATR-IR] - Spectrum.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 4-(TERT-BUTYL)-PHENYL N-METHYLCARBAMATE AldrichCPR.

-

PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

- BLDpharm. (n.d.). tert-Butyl (4-(hydroxymethyl)phenyl)carbamate.

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl (4-acetylphenyl)(methyl)carbamate

CAS Number: 907209-80-7

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4-acetylphenyl)(methyl)carbamate, a key chemical intermediate in organic synthesis and pharmaceutical research. The document details its chemical and physical properties, outlines a robust synthetic protocol, and explores its applications, particularly in the construction of complex bioactive molecules. Emphasis is placed on the strategic importance of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the acetylphenyl moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: Strategic Importance in Synthesis

This compound, also known by its synonym N-Boc-N-methyl-4-acetylaniline, is a carbamate derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure is characterized by a central N-methylaniline core, functionalized with a para-acetyl group and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This specific arrangement of functional groups makes it a valuable building block for several reasons.[1]

The carbamate group is a prevalent structural motif in many approved drugs and is increasingly utilized in medicinal chemistry to modulate biological activity and pharmacokinetic properties.[3][4] The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide and multi-step synthesis, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][5] The acetyl group provides a reactive handle for a variety of chemical transformations, including oxidation to carboxylic acids and reduction to alcohols, allowing for further molecular elaboration.[1]

This guide will delve into the technical details of this compound, providing the necessary information for its effective use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 907209-80-7 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₃ | [2] |

| Molecular Weight | 249.31 g/mol | [2] |

| Appearance | Solid (form may vary) | N/A |

| Purity | ≥95% (typical) | [2] |

| SMILES | CC(=O)C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C | [2] |

| InChI Key | RFHISWGEKAVKNK-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the N-methylation of a Boc-protected 4-acetylaniline precursor. A general and effective method involves the use of a strong base to deprotonate the carbamate nitrogen, followed by reaction with a methylating agent.

General Synthetic Scheme

The N-methylation of a Boc-protected amine is a well-established transformation in organic synthesis. The process for this compound can be visualized as a two-step conceptual pathway starting from 4-aminoacetophenone.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of N-Boc-N-methyl-4-acetylaniline

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of N-Boc-N-methyl-4-acetylaniline, a valuable building block in medicinal chemistry and organic synthesis. We will dissect the strategic considerations for the synthetic pathway, detailing a reliable two-step approach commencing from 4-aminoacetophenone. This document furnishes researchers, scientists, and drug development professionals with a comprehensive framework, including detailed, step-by-step protocols, mechanistic insights, characterization data, and critical safety considerations. The causality behind experimental choices is elucidated to ensure reproducibility and scalability, establishing a self-validating system for achieving high-purity target molecules.

Strategic Synthesis Pathway Analysis

The synthesis of N-Boc-N-methyl-4-acetylaniline requires two primary transformations: the introduction of a methyl group and a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of 4-aminoacetophenone. The sequence of these steps is a critical strategic decision that significantly impacts reaction feasibility, control, and overall yield.

Two logical pathways can be considered:

-

Route A: Initial N-Methylation followed by N-Boc Protection. This route involves first synthesizing N-methyl-4-aminoacetophenone from 4-aminoacetophenone, followed by the protection of the resulting secondary amine. However, direct methylation of primary anilines often presents challenges with selectivity, leading to mixtures of mono-, di-methylated products, and even quaternary ammonium salts. Controlling this step to achieve high yields of the mono-methylated product can be complex.

-

Route B: Initial N-Boc Protection followed by N-Methylation. This pathway begins with the protection of the primary amine of 4-aminoacetophenone with a Boc group. The resulting N-Boc-4-acetylaniline, a carbamate, can then be selectively N-methylated. This is achieved by deprotonating the nitrogen with a strong, non-nucleophilic base, followed by alkylation with a methylating agent. This method is widely documented for N-methylating Boc-protected amines and offers superior control and selectivity, making it the preferred industrial and laboratory-scale strategy.[1]

Based on this analysis, this guide will focus exclusively on the more robust and higher-yielding Route B .

Caption: Decision flowchart for the synthesis of N-Boc-N-methyl-4-acetylaniline.

The Preferred Two-Step Synthesis Workflow

Our validated pathway proceeds through two distinct, high-yielding steps. This section provides the mechanistic rationale and detailed experimental protocols for each transformation.

Caption: High-level overview of the preferred two-step synthesis pathway.

Step 1: N-Boc Protection of 4-Aminoacetophenone

Mechanistic Rationale: The synthesis of the carbamate intermediate is achieved via the reaction of 4-aminoacetophenone with di-tert-butyl dicarbonate ((Boc)₂O).[2] Anilines are less nucleophilic than aliphatic amines, so the reaction may require slightly more forcing conditions or the use of a catalyst.[3] The reaction is typically performed in the presence of a base, such as triethylamine (TEA), to neutralize the tert-butoxycarboxylic acid byproduct. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction, especially for less reactive anilines.[3]

Experimental Protocol:

Caption: Step-by-step experimental workflow for N-Boc protection.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (1.0 eq.).

-

Solvent and Reagent Addition: Dissolve the starting material in dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.). To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure N-Boc-4-acetylaniline.

Step 2: N-Methylation of N-Boc-4-acetylaniline

Mechanistic Rationale: The N-H proton of the Boc-protected amine is acidic enough to be removed by a strong base like sodium hydride (NaH).[1] This deprotonation occurs in an anhydrous aprotic solvent, such as THF, to generate a sodium amide salt. This highly nucleophilic anion then readily attacks methyl iodide (MeI) in a classic Sₙ2 reaction to form the N-methylated product. The use of NaH is critical as it is a non-nucleophilic base, preventing competitive side reactions.

Experimental Protocol:

Caption: Step-by-step experimental workflow for N-methylation.

-

Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.).

-

Solvent Addition: Add anhydrous THF and cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve N-Boc-4-acetylaniline (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, during which hydrogen gas will evolve.

-

Methylation: Once gas evolution ceases, add methyl iodide (MeI, 1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

-

Quenching and Work-up: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product, N-Boc-N-methyl-4-acetylaniline.

Characterization and Data Summary

Proper characterization of the starting material, intermediate, and final product is essential for validating the success of the synthesis.

| Compound | Chemical Formula | Molecular Wt. ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | Yellow crystalline powder[4] | 103-107[4] |

| N-Boc-4-acetylaniline | C₁₃H₁₇NO₃ | 235.28 | White to off-white solid | ~130-135 (Predicted) |

| N-Boc-N-methyl-4-acetylaniline | C₁₄H₁₉NO₃ | 249.31 | White solid or viscous oil | (Predicted) |

Note: Predicted values are based on structurally similar compounds and should be confirmed experimentally via techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling Precautions

Adherence to strict safety protocols is paramount. The primary hazards associated with this synthesis are outlined below.

| Reagent | Hazard Classification | Handling Precautions |

| Sodium Hydride (NaH) | Flammable Solid, Water-Reactive | Handle under an inert atmosphere. Reacts violently with water to produce flammable hydrogen gas. Use appropriate PPE, including flame-retardant lab coat. |

| Methyl Iodide (MeI) | Toxic, Carcinogen, Alkylating Agent | Highly volatile and toxic. Handle only in a certified chemical fume hood with appropriate gloves and safety glasses. |

| Di-tert-butyl dicarbonate | Irritant, Lachrymator | May cause skin and eye irritation. Handle in a well-ventilated area or fume hood. |

| DCM / THF | Volatile Organic Solvents | Handle in a fume hood. THF can form explosive peroxides upon storage and should be tested before use.[1] |

| Triethylamine (TEA) | Flammable, Corrosive | Causes severe skin burns and eye damage. Use in a fume hood with proper PPE. |

Conclusion

The synthesis of N-Boc-N-methyl-4-acetylaniline is most effectively and reliably achieved through a two-step sequence involving initial N-Boc protection of 4-aminoacetophenone followed by N-methylation of the carbamate intermediate. This pathway provides excellent control over selectivity, avoiding the common pitfalls of direct aniline methylation. By following the detailed protocols and adhering to the safety guidelines presented in this guide, researchers can confidently produce this valuable synthetic intermediate with high purity and yield, facilitating advancements in drug discovery and chemical synthesis.

References

-

ResearchGate Discussion on Boc protection of 4-amino acetophenone. (2018). ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

-

PubChem. (n.d.). p-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of tert-Butyl (4-acetylphenyl)(methyl)carbamate: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Tert-Butyl (4-acetylphenyl)(methyl)carbamate is a molecule of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active compounds. Its structural features, combining an acetophenone moiety with a Boc-protected secondary amine, necessitate a thorough spectroscopic characterization to ensure identity, purity, and stability. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound, highlighting the key functional groups that will be the focus of our spectroscopic analysis.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. The expected chemical shifts for this compound are predicted based on the analysis of similar structures, particularly substituted acetophenones and N-Boc protected anilines.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Ha) | ~ 7.9 - 8.1 | Doublet | 2H | Protons ortho to the electron-withdrawing acetyl group are deshielded and appear downfield. |

| Aromatic (Hb) | ~ 7.3 - 7.5 | Doublet | 2H | Protons meta to the acetyl group are less deshielded. |

| N-Methyl (CH₃) | ~ 3.2 - 3.4 | Singlet | 3H | The methyl group attached to the nitrogen is deshielded by the adjacent carbamate and aromatic ring. |

| Acetyl (CH₃) | ~ 2.5 - 2.7 | Singlet | 3H | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl.[1][2] |

| tert-Butyl (CH₃) | ~ 1.4 - 1.6 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give a strong singlet signal in a typical aliphatic region. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of the title compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on established values for substituted benzenes, ketones, and carbamates.[3][4][5][6][7]

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Acetyl Carbonyl (C=O) | ~ 197 - 200 | The carbonyl carbon of the acetyl group is highly deshielded.[6][7] |

| Carbamate Carbonyl (N-C=O) | ~ 153 - 156 | The carbamate carbonyl carbon is also deshielded, but typically less so than a ketone carbonyl. |

| Aromatic (C-N) | ~ 142 - 145 | The aromatic carbon attached to the nitrogen is deshielded by the nitrogen and the carbamate group. |

| Aromatic (C-C=O) | ~ 135 - 138 | The aromatic carbon attached to the acetyl group is deshielded. |

| Aromatic (CH) | ~ 128 - 130 | Aromatic CH carbons. |

| Aromatic (CH) | ~ 120 - 125 | Aromatic CH carbons. |

| tert-Butyl Quaternary (C) | ~ 80 - 82 | The quaternary carbon of the tert-butyl group. |

| N-Methyl (CH₃) | ~ 35 - 38 | The N-methyl carbon. |

| tert-Butyl Methyl (CH₃) | ~ 28 - 30 | The three equivalent methyl carbons of the tert-butyl group. |

| Acetyl Methyl (CH₃) | ~ 26 - 28 | The methyl carbon of the acetyl group.[6][7] |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required.

-

Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency) is standard.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally needed due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for accurate integration of quaternary carbons, although this is not typically required for simple identification.

-

-

Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The key functional groups in this compound are the ketone carbonyl, the carbamate carbonyl, C-H bonds, and C-N and C-O bonds.

Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | ~ 3000 - 3100 | Medium | Characteristic of C-H bonds on an aromatic ring. |

| Aliphatic C-H Stretch | ~ 2850 - 3000 | Medium | From the methyl and tert-butyl groups. |

| Ketone C=O Stretch | ~ 1680 - 1700 | Strong | The carbonyl of the acetyl group, conjugated with the aromatic ring, will appear at a lower wavenumber than a simple aliphatic ketone.[8][9][10] |

| Carbamate C=O Stretch | ~ 1700 - 1720 | Strong | The carbamate carbonyl typically absorbs at a higher frequency than an amide but can overlap with the ketone signal. |

| Aromatic C=C Bending | ~ 1500 - 1600 | Medium | Characteristic of the aromatic ring. |

| C-N Stretch | ~ 1200 - 1350 | Medium | From the carbamate group. |

| C-O Stretch | ~ 1150 - 1250 | Strong | From the carbamate ester group. |

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (Molecular Formula: C₁₄H₁₉NO₃, Molecular Weight: 249.31 g/mol ), the expected fragmentation patterns under electron ionization (EI) are outlined below.

Predicted Mass Spectrometry Fragmentation

The molecular ion peak (M⁺) is expected at m/z = 249. Key fragmentation pathways would likely involve the loss of the tert-butyl group, the Boc group, and cleavage at the acetyl group.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Interpretation of Key Fragments:

-

m/z = 249: Molecular ion peak [M]⁺.

-

m/z = 234: Loss of a methyl radical (•CH₃) from the acetyl or tert-butyl group.

-

m/z = 149: Loss of the entire Boc group as isobutylene and carbon dioxide.

-

m/z = 134: Further loss of a methyl radical from the m/z 149 fragment.

-

m/z = 57: The tert-butyl cation [C(CH₃)₃]⁺, which is often a prominent peak for Boc-protected compounds.

-

m/z = 43: The acetyl cation [CH₃CO]⁺.

Experimental Protocol: Mass Spectrometry

A standard procedure for obtaining an electron ionization mass spectrum is as follows:

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can confidently verify the identity and purity of this important chemical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. While the data presented here is based on well-established principles and analysis of related compounds, it is always recommended to confirm these predictions with experimentally acquired spectra for the specific compound of interest.

References

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

Journal of the AOAC. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC. Retrieved from [Link]

- Patterson‐Elenbaum, S., Stanley, J. T., Dillner, D. K., Lin, S., & Traficante, D. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797–806.

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. (2025). ACS Publications. Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Product ion spectrum and probable fragmentation routes of Carbofuran-3-hydroxy. Retrieved from [Link]

-

Mass Spectra of N-Substituted Ethyl Carbamates. (n.d.). ACS Publications. Retrieved from [Link]

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]

-

Acetophenone. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Shajari, N., & Yahyaei, H. (2020). Spectroscopic and DFT Investigations on Some New Aryl (trichloroacetyl)carbamate Derivatives. Physical Chemistry Research, 8(4), 705-718.

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. rsc.org [rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. sci-hub.st [sci-hub.st]

- 6. scribd.com [scribd.com]

- 7. Acetophenone(98-86-2) 13C NMR [m.chemicalbook.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

Molecular weight of tert-Butyl (4-acetylphenyl)(methyl)carbamate.

An In-depth Technical Guide to tert-Butyl (4-acetylphenyl)(methyl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a robust synthetic protocol with mechanistic insights, and methods for analytical characterization. Furthermore, it explores the compound's applications, particularly its role as a versatile building block in the development of pharmacologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical experimental details.

Chemical Identity and Physicochemical Properties

This compound, also known as N-Boc-N-methyl-4-acetylaniline, is a carbamate-protected aniline derivative.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its utility in multi-step syntheses, allowing for the strategic modulation of the amine's reactivity. The acetyl group at the para position provides a reactive handle for further chemical transformations.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | ChemScene |

| Synonym(s) | N-Boc-N-methyl-4-acetylaniline | [1] |

| CAS Number | 907209-80-7 | [1] |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| SMILES | CC(=O)C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C | [1] |

| Boiling Point | 400.6 ± 38.0 °C at 760 mmHg | |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | [1] |

| LogP | 3.2605 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step sequence starting from 4-aminoacetophenone. This process involves the protection of the primary amine, followed by N-methylation. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Synthetic Workflow

A common and efficient route involves two key transformations:

-

Boc Protection: 4-aminoacetophenone is reacted with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl (4-acetylphenyl)carbamate.

-

N-Methylation: The resulting N-H of the carbamate is deprotonated with a suitable base, followed by reaction with an electrophilic methyl source, such as methyl iodide, to yield the final product.

Diagram 1: Synthetic Workflow for this compound

Caption: A two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (4-acetylphenyl)carbamate

-

To a solution of 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of tert-butyl (4-acetylphenyl)carbamate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to afford the pure this compound.

Causality Behind Experimental Choices

-

Choice of Base: Triethylamine is a suitable non-nucleophilic base for the Boc protection of anilines, which are less reactive than aliphatic amines.[2] For the N-methylation step, a strong, non-nucleophilic base like sodium hydride is required to deprotonate the carbamate nitrogen, which is less acidic than an amide N-H.

-

Solvent Selection: Anhydrous aprotic solvents like THF are crucial for the N-methylation step to prevent the quenching of the strong base (NaH).

-

Inert Atmosphere: The use of an inert atmosphere is critical when working with highly reactive reagents like sodium hydride to prevent its reaction with atmospheric moisture and oxygen.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the acetyl methyl protons (singlet, ~2.6 ppm), the N-methyl protons (singlet, ~3.2 ppm), the tert-butyl protons (singlet, ~1.5 ppm), and the aromatic protons in the ortho and meta positions to the acetyl group (two doublets, ~7.4-8.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for the carbonyl carbons of the acetyl (~197 ppm) and carbamate (~154 ppm) groups, the quaternary carbon of the tert-butyl group (~81 ppm), and the various aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, with the expected [M+H]⁺ ion at m/z 250.14.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone (~1680 cm⁻¹) and the carbamate (~1710 cm⁻¹).

Applications in Drug Development

The carbamate functional group is a prevalent structural motif in many approved drugs and is increasingly used in medicinal chemistry.[3][4] Carbamates can serve as bioisosteres for amides, offering improved stability and cell permeability.[3]

The title compound, this compound, serves as a valuable building block for more complex molecules. The Boc-protected amine allows for selective reactions at other parts of the molecule. The acetyl group can be a precursor for various functional groups through reactions such as:

-

Reduction to a secondary alcohol.

-

Oxidation (e.g., Baeyer-Villiger oxidation) to form an ester.

-

Conversion to an oxime or other derivatives.

-

Use in condensation reactions (e.g., aldol or Claisen-Schmidt reactions).

Diagram 2: Role as a Synthetic Intermediate

Caption: Versatility in synthesizing complex molecules.

The ability to selectively deprotect the nitrogen under acidic conditions unveils a secondary amine that can be further functionalized, for example, through amide bond formation or reductive amination. This strategic utility makes it a key intermediate in the synthesis of various target molecules, including kinase inhibitors and other pharmacologically relevant scaffolds.[5]

Safety and Handling

While specific safety data for this compound is not extensively published, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically valuable intermediate with well-defined properties. Its preparation is straightforward, and its dual functionality, featuring a protected amine and a reactive ketone, provides significant versatility for the synthesis of complex organic molecules. This guide has provided the essential technical details required for its synthesis, characterization, and application, underscoring its importance for professionals in the field of drug discovery and development.

References

-

This compound. Crysdot LLC. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

How to protect amino group of 4-amino acetophenone with BOC ?. ResearchGate. [Link]

-

Tomaš, R., & Gabelica, V. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 71(2), 193-214. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Senior Scientist's Guide to the Computational Transformation of Medicinal Chemistry

Executive Summary: The confluence of high-performance computing and sophisticated artificial intelligence (AI) algorithms has catalyzed a paradigm shift in medicinal chemistry. Traditional drug discovery, a process characterized by high costs, lengthy timelines, and staggering attrition rates, is being fundamentally reshaped by computational approaches.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core applications of AI and computational science in the modern pharmaceutical pipeline. We will explore the causality behind key methodologies, detail validated protocols, and present a forward-looking perspective on the autonomous future of drug discovery.

The New Imperative: Redefining the Drug Discovery Pipeline

This guide will navigate through the key stages of this transformed pipeline:

-

Target Identification & Validation: Using AI to find and validate the most promising biological targets for intervention.

-

Hit Identification: Employing virtual screening and generative models to discover novel molecules that interact with the target.

-

Lead Optimization: Leveraging predictive models to refine hit compounds into viable drug candidates with optimal safety and efficacy profiles.

-

Advanced Applications: Exploring drug repurposing and the future of autonomous discovery.

Section 1: AI-Driven Target Identification and Validation

Workflow: AI-Enhanced Target Identification

The following protocol outlines a typical workflow for identifying novel therapeutic targets using a multi-omics data integration approach.

Methodology:

-

Data Aggregation & Curation:

-

Collect diverse datasets: genomic (e.g., GWAS, CRISPR screens), transcriptomic (RNA-seq), proteomic, and clinical data from public repositories (e.g., TCGA, UK Biobank) and internal studies.[10]

-

Standardize and normalize data to ensure consistency and remove batch effects. Data quality is paramount for the success of any AI model.[10][11]

-

-

Feature Extraction & Network Construction:

-

Construct a biological network model to map the complex interactions between these identified features.[8]

-

Target Prioritization:

-

Apply network analysis algorithms to identify central "hub" nodes that are predicted to be critical for the disease process.

-

Score potential targets based on multiple criteria: network centrality, genetic evidence, "druggability" (i.e., the likelihood that a protein can bind a small molecule), and potential toxicity.[9]

-

-

In Silico Validation:

Section 2: Revolutionizing Hit Identification

Once a target is validated, the next step is to find "hits"—small molecules that can bind to the target and modulate its activity. AI dramatically accelerates this process through virtual screening and the de novo design of entirely new molecules.[12]

High-Throughput Virtual Screening (HTVS)

Virtual screening (VS) uses computational methods to assess large libraries of digital compounds to identify those most likely to bind to a protein target.[13] This in silico approach is faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds.[14] Modern workflows can screen billions of molecules, vastly expanding the chemical space explored.[14][15]

The Causality: The core principle of structure-based VS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand to a receptor.[2][13] By simulating this physical interaction, researchers can filter vast virtual libraries down to a manageable number of high-potential candidates for synthesis and experimental testing, significantly improving hit rates.[15]

Protocol: A Modern Virtual Screening Workflow

-

Target & Library Preparation:

-

Obtain a high-resolution 3D structure of the target protein (from X-ray crystallography, cryo-EM, or homology modeling).[13]

-

Prepare the structure by adding hydrogens, assigning charges, and defining the binding site.

-

Acquire a virtual library of compounds (e.g., Enamine REAL database, containing billions of purchasable molecules). Prepare the ligands by generating 3D conformers and assigning charges.[15]

-

-

ML-Enhanced Docking:

-

To handle the immense size of modern libraries, a machine learning model is first trained to act as a rapid proxy for the more computationally expensive docking calculation.[15]

-

The ML model quickly filters the multi-billion compound library down to a smaller, enriched subset (typically millions).

-

-

Structure-Based Docking:

-

Perform molecular docking on the enriched subset using a validated program like AutoDock Vina or DOCK 6.[16] Each compound is "placed" in the target's binding site, and a scoring function estimates its binding affinity.

-

-

Rescoring and Ranking:

-

The top-scoring poses are often rescored using more accurate, but computationally intensive, methods like free energy calculations (e.g., FEP+) to improve the ranking and reduce false positives.[15]

-

-

Compound Selection:

-

Select a diverse set of the top-ranked compounds for purchase or synthesis and subsequent in vitro validation. Hit rates from these workflows can often reach double digits, a dramatic improvement over traditional methods.[15]

-

De Novo Drug Design

Instead of searching existing libraries, de novo ("from the beginning") design uses generative AI models to create entirely new molecules tailored to specific properties.[11][17] These models learn the underlying rules of chemistry and molecular structure from large datasets of known molecules.[18]

The Causality: Generative models, such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), can explore the vast "chemical universe" to invent novel scaffolds not present in existing screening libraries.[18][19][20] This allows for the creation of compounds optimized for multiple parameters simultaneously, such as high potency and low toxicity.[11]

Section 3: AI-Powered Lead Optimization

Finding a "hit" is just the beginning. Lead optimization is the iterative process of modifying a compound's chemical structure to improve its efficacy, selectivity, and pharmacokinetic properties, a stage where many candidates fail.[12] AI excels at predicting these complex properties, guiding medicinal chemists toward more successful modifications.[3]

Predictive Modeling for ADMET Properties

A drug's success is determined by its ADMET profile: A bsorption, D istribution, M etabolism, E xcretion, and T oxicity.[21] Poor ADMET properties are a primary cause of late-stage drug development failures.[3] Machine learning models, trained on experimental data, can now predict these properties in silico, allowing for the early deselection of compounds destined to fail.[22][23]

The Causality: By analyzing the chemical structures of thousands of compounds with known experimental ADMET values, ML algorithms can learn the complex relationships between substructures and pharmacokinetic outcomes.[24] These models serve as a crucial filter, enabling chemists to prioritize modifications that are likely to yield a favorable ADMET profile.[3][24]

| Property Class | Endpoint Example | Typical Model Performance (Metric) |

| Absorption | Caco-2 Permeability | R² ≈ 0.7 - 0.85 |

| Distribution | Blood-Brain Barrier (BBB) Penetration | AUC ≈ 0.85 - 0.95 |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Accuracy ≈ 80% - 90% |

| Excretion | Renal Clearance | R² ≈ 0.6 - 0.75 |

| Toxicity | hERG Inhibition (Cardiotoxicity) | AUC ≈ 0.8 - 0.9 |

| Toxicity | Mutagenicity (Ames Test) | Accuracy ≈ 85% - 95% |

| Performance metrics (R-squared for regression, AUC/Accuracy for classification) are illustrative and depend heavily on the quality and size of the training data. |

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that establishes a mathematical relationship between the chemical structure of a molecule and its biological activity.[25][26] It is a cornerstone of lead optimization, helping chemists understand which structural features are critical for a compound's potency.[27][28] By building a robust QSAR model, scientists can predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues.[26][29]

Section 4: Advanced Applications & Future Outlook

Drug Repurposing

The Future: Autonomous Drug Discovery

References

-

Generative Models for De Novo Drug Design | Journal of Medicinal Chemistry. (2021). Journal of Medicinal Chemistry. [Link]

-

Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. Medicinal Chemistry Class Notes. [Link]

-

Machine Learning for Drug Discovery. Manning Publications. [Link]

-

The Role of Machine Learning in Drug Discovery. (2023). MRL Consulting Group. [Link]

-

Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. (2023). MDPI. [Link]

-

Predict ADMET Properties with Proprietary Data. Digital Chemistry. [Link]

-

Generative Deep Learning for de Novo Drug Design: A Chemical Space Odyssey. (2023). ACS Publications. [Link]

-

The Role of Artificial Intelligence in Drug Discovery: A Medicinal Chemistry Perspective. LinkedIn. [Link]

-

Machine Learning for Drug Development. Zitnik Lab, Harvard University. [Link]

-

Computational Approaches in Drug Discovery and Development. Walsh Medical Media. [Link]

-

Deep Learning Approaches in Predicting ADMET Properties. (2020). Taylor & Francis Online. [Link]

-

Deep Generative Models in De Novo Drug Molecule Generation. (2024). PubMed. [Link]

-

Artificial Intelligence and Machine Learning in Drug Discovery. Ideas2IT. [Link]

-

Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2023). National Institutes of Health (NIH). [Link]

-

Therapeutic Target Identification & Validation with AI. Ardigen. [Link]

-

Innovative computational approaches in drug discovery and design. (2025). PubMed. [Link]

-

Recursion: Pioneering AI Drug Discovery. Recursion. [Link]

-

survey of generative AI for de novo drug design: new frontiers in molecule and protein generation. (2023). Oxford Academic. [Link]

-

AI approaches for the discovery and validation of drug targets. (2024). PubMed Central. [Link]

-

Computational approaches to drug design. Drug Discovery News. [Link]

-

Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. [Link]

-

How do you predict ADMET properties of drug candidates?. (2025). Aurlide. [Link]

-

Artificial Intelligence-Based Methods for Drug Repurposing and Development in Cancer. (2024). MDPI. [Link]

-

Generative Models for De Novo Drug Design. (2021). PubMed. [Link]

-

Companies Making Automated Drug Discovery a Reality. (2025). BiopharmaTrend. [Link]

-

Computational Approaches for Drug Discovery. (2019). MDPI. [Link]

-

Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. (2023). ResearchGate. [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]

-

Ai drug discovery platform: 7 Powerful Benefits in 2025. (2025). Lifebit. [Link]

-

QSAR and pharmacophore modeling in computational drug design. (2025). ResearchGate. [Link]

-

Medicinal Chemistry: Understanding QSAR. (2025). Prezi. [Link]

-

Molecular Architect: A User-Friendly Workflow for Virtual Screening. (2020). ACS Omega. [Link]

-

Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (2020). Journal of Medicinal Chemistry. [Link]

-

Virtual Screening for Drug Discovery: A Complete Guide. (2025). Technology Networks. [Link]

-

Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. [Link]

-

Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. (2022). Frontiers. [Link]

-

Virtual screening workflow development guided by the "receiver operating characteristic" curve approach. Application to high-throughput docking on metabotropic glutamate receptor subtype 4. (2007). PubMed. [Link]

Sources

- 1. Machine Learning for Drug Development - Zitnik Lab [zitniklab.hms.harvard.edu]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. digitalchemistry.ai [digitalchemistry.ai]

- 4. The Role of Machine Learning in Drug Discovery | MRL Recruitment [mrlcg.com]

- 5. Pioneering AI Drug Discovery | Recursion [recursion.com]

- 6. hyperec.com [hyperec.com]

- 7. How does AI assist in target identification and validation in drug development? [synapse.patsnap.com]

- 8. Innovative computational approaches in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Target Identification & Validation with AI | Ardigen [ardigen.com]

- 10. AI approaches for the discovery and validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]

- 14. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 15. schrodinger.com [schrodinger.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. academic.oup.com [academic.oup.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Generative Models for De Novo Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aurlide.fi [aurlide.fi]

- 25. fiveable.me [fiveable.me]

- 26. neovarsity.org [neovarsity.org]

- 27. researchgate.net [researchgate.net]

- 28. prezi.com [prezi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. How is AI used for drug repurposing in biopharma? [synapse.patsnap.com]

- 31. The Application Prospects of AI Technology in Drug Repurposing and Repositioning - AI-augmented Antibody Blog - Creative Biolabs [ai.creative-biolabs.com]

- 32. mdpi.com [mdpi.com]

- 33. AI-powered drug repurposing for developing COVID-19 treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 34. lifebit.ai [lifebit.ai]

- 35. AI-driven Companies Creating Next Gen Infrastructure for Automated Drug Discovery [biopharmatrend.com]

- 36. NVIDIA BioNeMo Platform Adopted by Life Sciences Leaders to Accelerate AI-Driven Drug Discovery | NVIDIA Newsroom [nvidianews.nvidia.com]

Methodological & Application

Synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate: An In-Depth Technical Guide for Researchers

This comprehensive guide details a robust and validated two-step protocol for the synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. This document provides not only a step-by-step procedure but also delves into the rationale behind the chosen synthetic strategy and methodologies, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Approach

This compound is a key building block characterized by a Boc-protected secondary amine and an acetyl functional group on a phenyl ring. The presence of these functionalities makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The synthetic strategy outlined herein follows a logical and efficient two-step sequence, prioritizing yield, purity, and operational simplicity. The chosen pathway involves:

-

N-methylation of 4-aminoacetophenone: This initial step introduces the methyl group to the amine functionality, forming the key intermediate, 4'-(methylamino)acetophenone.

-

Boc Protection of 4'-(methylamino)acetophenone: The subsequent protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group yields the final target molecule. This protection strategy is widely employed in organic synthesis to mask the reactivity of the amine group during subsequent chemical transformations[1][2].

This approach is favored over the alternative of initial Boc protection followed by N-methylation due to the generally higher nucleophilicity of the secondary amine intermediate, which facilitates a more efficient Boc protection step.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and hazards of the materials involved is paramount for safe and successful synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | - | 99-92-3 |

| 4'-(Methylamino)acetophenone | C₉H₁₁NO | 149.19 | White to yellow powder/crystal | 17687-47-7 |

| This compound | C₁₄H₁₉NO₃ | 249.31 | - | 907209-80-7 |

Safety Precautions:

-

4-Aminoacetophenone: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methylating agents (e.g., Methyl Iodide): Highly toxic and should be handled in a well-ventilated fume hood.

-

Boc Anhydride (Di-tert-butyl dicarbonate): Can cause skin and eye irritation. Handle with care.

-

Solvents: Use appropriate solvents in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Part 1: Synthesis of 4'-(Methylamino)acetophenone

This procedure is adapted from established methodologies for the N-methylation of anilines.

Materials:

-

4-Aminoacetophenone

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-aminoacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4'-(methylamino)acetophenone as a white to yellow solid.

Characterization of 4'-(Methylamino)acetophenone:

-

Appearance: White to yellow powder or crystals.

-

Melting Point: 104.0 to 108.0 °C.

-

Purity: Can be assessed by GC-MS and NMR spectroscopy.

Part 2: Synthesis of this compound

This protocol utilizes a standard and efficient method for the Boc protection of secondary amines[3][4].

Materials:

-

4'-(Methylamino)acetophenone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4'-(methylamino)acetophenone (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Add triethylamine (1.5 eq) to the solution. For less reactive substrates, a catalytic amount of DMAP can be added.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.

Characterization of this compound:

-

Appearance: Expected to be a solid.

-

¹H NMR and ¹³C NMR: The structure can be confirmed by NMR spectroscopy. Expected signals would include those for the tert-butyl group, the N-methyl group, the aromatic protons, and the acetyl group.

-

Mass Spectrometry: To confirm the molecular weight of the final product (249.31 g/mol )[1].

Reaction Workflow and Mechanism

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound.

The N-methylation proceeds via a nucleophilic substitution reaction where the amine group of 4-aminoacetophenone attacks the methyl iodide, with potassium carbonate acting as a base to neutralize the generated hydroiodic acid. The subsequent Boc protection involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of Boc anhydride, leading to the formation of the carbamate with the release of tert-butanol and carbon dioxide.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and reproducibly synthesize this important chemical intermediate for their research and development endeavors. The provided rationale for the synthetic strategy and methodologies aims to empower scientists with a deeper understanding of the chemical transformations involved.

References

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

N-Methylation - Lokey Lab Protocols. University of California, Santa Cruz. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

- Preparation method for 4-aminoacetophenone.

-

Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. The Royal Society of Chemistry. [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. National Institutes of Health. [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

N-Methylation of p-aminoacetophenone (E) with DMC. ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

How to protect amino group of 4-amino acetophenone with BOC ?. ResearchGate. [Link]

-

4'-Methyl-2'-(methylamino)acetophenone. PubChem. [Link]

-

Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

-